Tris(p-isocyanatophenyl)amine Tris(p-isocyanatophenyl)amine
Brand Name: Vulcanchem
CAS No.: 19759-70-7
VCID: VC20762878
InChI: InChI=1S/C21H12N4O3/c26-13-22-16-1-7-19(8-2-16)25(20-9-3-17(4-10-20)23-14-27)21-11-5-18(6-12-21)24-15-28/h1-12H
SMILES: C1=CC(=CC=C1N=C=O)N(C2=CC=C(C=C2)N=C=O)C3=CC=C(C=C3)N=C=O
Molecular Formula: C21H12N4O3
Molecular Weight: 368.3 g/mol

Tris(p-isocyanatophenyl)amine

CAS No.: 19759-70-7

Cat. No.: VC20762878

Molecular Formula: C21H12N4O3

Molecular Weight: 368.3 g/mol

* For research use only. Not for human or veterinary use.

Tris(p-isocyanatophenyl)amine - 19759-70-7

CAS No. 19759-70-7
Molecular Formula C21H12N4O3
Molecular Weight 368.3 g/mol
IUPAC Name 4-isocyanato-N,N-bis(4-isocyanatophenyl)aniline
Standard InChI InChI=1S/C21H12N4O3/c26-13-22-16-1-7-19(8-2-16)25(20-9-3-17(4-10-20)23-14-27)21-11-5-18(6-12-21)24-15-28/h1-12H
Standard InChI Key IIJYXXMUZSBGGR-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1N=C=O)N(C2=CC=C(C=C2)N=C=O)C3=CC=C(C=C3)N=C=O
Canonical SMILES C1=CC(=CC=C1N=C=O)N(C2=CC=C(C=C2)N=C=O)C3=CC=C(C=C3)N=C=O

Chemical Identity and Structure

Tris(p-isocyanatophenyl)amine, also known as 4-isocyanato-N,N-bis(4-isocyanatophenyl)aniline, is identified by the CAS number 19759-70-7. It possesses a molecular formula of C21H12N4O3 with a molecular weight of 368.345 g/mol . The compound's structure consists of a central nitrogen atom bonded to three phenyl rings, each bearing an isocyanate group (-N=C=O) at the para position. This arrangement creates a propeller-like three-dimensional structure that influences its reactivity pattern and physical behavior.

The compound's InChI key is IIJYXXMUZSBGGR-UHFFFAOYSA-N, and its complete InChI notation is InChI=1S/C21H12N4O3/c26-13-22-16-1-7-19(8-2-16)25(20-9-3-17(4-10-20)23-14-27)21-11-5-18(6-12-21)24-15-28/h1-12H . This notation encapsulates the precise atomic connectivity and spatial arrangement that defines the compound's identity.

Physical Properties

Tris(p-isocyanatophenyl)amine exhibits distinct physical characteristics that influence its handling, storage, and applications. The compound exists as a solid at room temperature with a light yellow to colorless appearance .

Thermodynamic Properties

The compound demonstrates remarkable thermal stability with a high boiling point of 508.8°C at standard pressure (760 mmHg) . Its melting point is 148°C, indicating a broad liquid range that can be advantageous for certain processing conditions . The flash point of 261.5°C suggests relatively low flammability risk during normal handling and storage .

Physical Constants and Parameters

The following table presents a comprehensive overview of the physical properties of Tris(p-isocyanatophenyl)amine:

PropertyValueUnit
Molecular Weight368.345g/mol
Density1.22g/cm³
Melting Point148°C
Boiling Point508.8°C at 760 mmHg
Flash Point261.5°C
Vapor Pressure1.8×10⁻¹⁰mmHg at 25°C
LogP5.0583-
Polar Surface Area91.53Ų
Exact Mass368.091g/mol
Refractive Index1.63-

These properties highlight the compound's high stability, low volatility, and moderate lipophilicity . The low vapor pressure (1.8×10⁻¹⁰ mmHg at 25°C) indicates minimal evaporation under ambient conditions, while the relatively high LogP value of 5.0583 suggests limited water solubility but good solubility in organic solvents .

Chemical Reactivity

The reactivity of Tris(p-isocyanatophenyl)amine is primarily dominated by its three isocyanate functional groups. These groups are highly reactive toward nucleophiles, particularly compounds containing active hydrogen atoms such as alcohols, amines, and water.

Isocyanate Chemistry

The isocyanate groups (-N=C=O) in this compound readily undergo addition reactions with:

  • Alcohols, forming urethane (carbamate) linkages

  • Amines, producing urea derivatives

  • Water, resulting in the formation of unstable carbamic acids that decompose to form amines and carbon dioxide

This reactivity profile makes Tris(p-isocyanatophenyl)amine particularly valuable in polymer chemistry, especially in the synthesis of polyurethanes and related materials. The presence of three isocyanate groups allows for effective crosslinking capabilities, enabling the formation of complex three-dimensional networks.

Stability Considerations

Industrial Applications

The unique structure and reactivity of Tris(p-isocyanatophenyl)amine make it valuable for various industrial applications, particularly in polymer science and materials engineering.

Polymer Chemistry

As a trifunctional isocyanate, this compound serves as an effective crosslinking agent in the production of polyurethanes and related polymers. The three reactive isocyanate groups enable it to form branched or network structures, imparting enhanced mechanical properties to the resulting materials. These applications include:

  • High-performance coatings with improved chemical resistance

  • Specialty adhesives requiring enhanced thermal stability

  • Elastomers with tailored mechanical properties

  • Rigid foams with improved dimensional stability

Specialty Chemical Applications

Beyond polymer applications, Tris(p-isocyanatophenyl)amine finds use in the synthesis of specialized chemical intermediates where multi-functionality is required. Its tripodal structure can serve as a platform for creating complex molecular architectures with applications in materials science and organic synthesis.

Synthesis and Production

The synthesis of Tris(p-isocyanatophenyl)amine typically follows specialized routes that preserve the reactive isocyanate functionality while establishing the triphenylamine core structure.

General Synthetic Approaches

While the specific industrial production methods may vary, the compound can be synthesized through the phosgenation of the corresponding triamine derivative. This process typically involves:

  • Preparation of the triphenylamine precursor

  • Conversion of amino groups to isocyanates using phosgene or phosgene equivalents

  • Purification steps to achieve the desired product quality

The synthesis requires careful control of reaction conditions to minimize side reactions and ensure the integrity of all three isocyanate groups. Modern production methods often utilize less hazardous phosgene alternatives such as diphosgene or triphosgene to improve process safety.

Research Trends and Future Perspectives

Current research on Tris(p-isocyanatophenyl)amine focuses on expanding its applications beyond traditional polyurethane chemistry. Areas of active investigation include:

Advanced Materials Development

Researchers are exploring the use of this compound in the creation of novel materials with specific properties, such as:

  • High-performance composites with enhanced thermal resistance

  • Specialty coatings with improved chemical resistance and durability

  • Advanced adhesive systems for demanding applications

  • Functional materials with programmable properties

Sustainable Chemistry Approaches

As environmental concerns become increasingly important, research is also directed toward:

  • Developing greener synthetic routes that avoid hazardous reagents like phosgene

  • Creating bio-based alternatives that maintain similar functionality

  • Establishing recycling processes for materials containing this compound

  • Reducing environmental and health impacts throughout the lifecycle

Analytical Methods and Characterization

The analysis and characterization of Tris(p-isocyanatophenyl)amine typically employ various instrumental techniques:

Spectroscopic Methods

  • Infrared (IR) spectroscopy: Identification of the characteristic isocyanate stretching band (approximately 2270-2240 cm⁻¹)

  • Nuclear Magnetic Resonance (NMR): Structure elucidation through ¹H and ¹³C NMR

  • Mass Spectrometry: Determination of molecular weight and fragmentation pattern

Chromatographic Techniques

  • High-Performance Liquid Chromatography (HPLC): Purity assessment

  • Gas Chromatography (GC): Analysis of volatile components or derivatives

  • Thin-Layer Chromatography (TLC): Monitoring reaction progress and purity

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